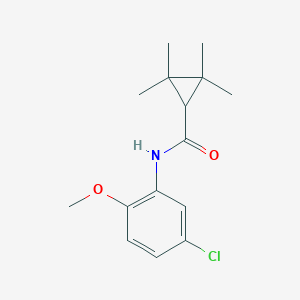
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide, also known as CTMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of cyclopropane carboxamide derivatives and is a potent inhibitor of protein kinase R (PKR).
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide exerts its therapeutic effects by inhibiting the activity of PKR, which is a crucial component of the immune response pathway. PKR is activated in response to viral infection or cellular stress, leading to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) and subsequent inhibition of protein synthesis. N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide inhibits this pathway by binding to the catalytic domain of PKR and preventing its activation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune response. Additionally, N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its potent inhibitory activity against PKR, making it a valuable tool for studying the role of PKR in various cellular processes. However, one of the limitations of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide is its low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. One potential avenue is the development of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory effects of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide. Finally, the development of more soluble derivatives of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide could improve its utility as a research tool.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,2,3,3-tetramethylcyclopropanecarbonyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and viral infections. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide has been found to have antiviral activity against several viruses, including hepatitis C virus and human immunodeficiency virus.
Propiedades
Nombre del producto |
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropanecarboxamide |
|---|---|
Fórmula molecular |
C15H20ClNO2 |
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-2,2,3,3-tetramethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H20ClNO2/c1-14(2)12(15(14,3)4)13(18)17-10-8-9(16)6-7-11(10)19-5/h6-8,12H,1-5H3,(H,17,18) |
Clave InChI |
LXGOZGHPMVIEDO-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |
SMILES canónico |
CC1(C(C1(C)C)C(=O)NC2=C(C=CC(=C2)Cl)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)


![N-(2-furylmethyl)-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B262089.png)
![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)
![N-(2,3-dichlorobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B262094.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)



![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)